molecular formula C13H8FNO2 B6375871 3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1262003-28-0

3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6375871
CAS No.: 1262003-28-0
M. Wt: 229.21 g/mol
InChI Key: WVSYSTFSIWKSQX-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol is a chemical compound with a complex structure that includes a cyano group, a fluoro group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Scientific Research Applications

3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group, fluoro group, and hydroxyphenyl group each contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(4-fluoro-2-hydroxyphenyl)phenol
  • 3-Cyano-5-(4-chloro-2-hydroxyphenyl)phenol
  • 3-Cyano-5-(4-bromo-2-hydroxyphenyl)phenol

Uniqueness

3-Cyano-5-(4-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-1-2-12(13(17)6-10)9-3-8(7-15)4-11(16)5-9/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYSTFSIWKSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684707
Record name 4'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-28-0
Record name 4'-Fluoro-2',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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